N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine
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Description
“N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine” is a complex organic compound. Its IUPAC name is ((1S,5R)-8-oxo-1,3,4,5,6,8-hexahydro-2H-1,5-methanopyrido [1,2-a] [1,5]diazocine-3-carbonyl)-L-alanine . It has a molecular weight of 305.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19N3O4/c1-9(14(20)21)16-15(22)17-6-10-5-11(8-17)12-3-2-4-13(19)18(12)7-10/h2-4,9-11H,5-8H2,1H3,(H,16,22)(H,20,21)/t9-,10-,11-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 305.33 . It’s stored under refrigerated conditions, indicating that it may be sensitive to heat .
Scientific Research Applications
Chemical Synthesis and Derivatives:
- Dotsenko et al. (2021) described the conversion of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles into tetrahydro[1,5]diazocine derivatives, showcasing the synthesis versatility of compounds within this chemical class (Dotsenko et al., 2021).
- Shiotani et al. (1967) investigated synthetic procedures of diazocine derivatives, providing insights into the complex chemical processes involved in creating such compounds (Shiotani et al., 1967).
Crystal Structure Analysis:
- Okmanov et al. (2023) conducted crystal structure determination of N-arylsulfonyl derivatives of cytisine, a compound closely related to the specified chemical, highlighting the importance of structural analysis in understanding these molecules (Okmanov et al., 2023).
Pharmacological Research:
- Tsypysheva et al. (2019) explored derivatives of 4-oxo-3-methylcytisine with phenyl moiety and assessed their influence on learning and memory in rats, indicating a potential for neurological applications (Tsypysheva et al., 2019).
- Fedorova et al. (2019) synthesized novel derivatives of quinolizidine alkaloid (−)-cytisine, demonstrating their antiviral activity against human influenza and parainfluenza viruses (Fedorova et al., 2019).
Properties
IUPAC Name |
(2S)-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-9(14(20)21)16-15(22)17-6-10-5-11(8-17)12-3-2-4-13(19)18(12)7-10/h2-4,9-11H,5-8H2,1H3,(H,16,22)(H,20,21)/t9-,10-,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAARVQDZUJVXQE-DCAQKATOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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